Exclusive Antimycobacterial Activity Within the C7–C9 N-Oxide Series: N8 Demonstrates MIC of 50 µg/mL Against Mycobacterium tuberculosis
Among the saturated 2-alkyl-4-hydroxyquinoline N-oxides with C7, C8, and C9 chain lengths, only the octyl homologue N8 (1-hydroxy-2-octylquinolin-4(1H)-one) and the unsaturated N11Δ4 analogue have been reported with measurable activity against Mycobacterium tuberculosis. N8 exhibits a minimum inhibitory concentration (MIC) of 50 µg/mL against M. tuberculosis [1]. The heptyl analogue N7 (HQNO) and nonyl analogue N9 (NQNO) have not been documented with antimycobacterial activity in published comparative studies [1]. This target–chain-length relationship suggests an optimal C8 alkyl chain interaction with the mycobacterial respiratory chain, likely involving cytochrome bd oxidase, which is an essential terminal oxidase in M. tuberculosis and a validated drug target [2].
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 50 µg/mL against M. tuberculosis |
| Comparator Or Baseline | N7 (2-heptyl-4-hydroxyquinoline N-oxide, HQNO): not reported active against M. tuberculosis in comparable assays; N9 (2-nonyl-4-hydroxyquinoline N-oxide, NQNO): not reported active |
| Quantified Difference | N8 MIC = 50 µg/mL; N7 and N9: activity not demonstrated (qualitative difference) |
| Conditions | M. tuberculosis in vitro growth inhibition assay; reference [25] in Saalim et al. 2020 review |
Why This Matters
For procurement targeting antimycobacterial screening cascades, N8 represents the only commercially accessible saturated mid-chain alkylquinolone N-oxide with a documented M. tuberculosis MIC, making it a necessary positive control or lead scaffold for cytochrome bd inhibitor programs.
- [1] Saalim M, Villegas-Moreno J, Clark BR. Bacterial alkyl-4-quinolones: discovery, structural diversity and biological properties. Molecules. 2020;25(23):5689. doi:10.3390/molecules25235689 View Source
- [2] Mogi T, Miyoshi H. Recent advances in structural studies of cytochrome bd and its potential application as a drug target. Int J Mol Sci. 2022;23(6):3166. doi:10.3390/ijms23063166 View Source
